![molecular formula C10H14FNO3S . HCl B601117 Florfenicol Amine Hydrochloride CAS No. 108656-33-3](/img/structure/B601117.png)
Florfenicol Amine Hydrochloride
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Overview
Description
Florfenicol Amine Hydrochloride is a major metabolite of the antibiotic florfenicol . Florfenicol is a fluorinated derivative of chloramphenicol that is commonly used in veterinary medicine . It’s an effective broad-spectrum antibiotic and an analogue of chloramphenicol (CAP) .
Synthesis Analysis
The synthesis of Florfenicol Amine Hydrochloride involves a competitive enzyme immunoassay for screening and quantitative analysis . It’s used in cattle by the intramuscular route of administration, in porcine by intramuscular or oral routes, and in chickens by the oral route .
Molecular Structure Analysis
The molecular formula of Florfenicol Amine Hydrochloride is C10H15ClFNO3S . Its molecular weight is 283.75 .
Chemical Reactions Analysis
Florfenicol Amine Hydrochloride is a metabolite of Florfenicol . Florfenicol inhibits bacterial protein synthesis by binding to 50S and 70S subunits in the ribosome to abolish the activity of peptidyltransferase .
Scientific Research Applications
Veterinary Medicine
Florfenicol is a bacteriostatic antibiotic that is primarily used in veterinary medicine to treat a range of diseases in farm and aquatic animals . This synthetic analog of thiamphenicol and chloramphenicol works by inhibiting ribosomal activity, thereby disrupting bacterial protein synthesis .
Broad-Spectrum Antibiotic
Florfenicol has been proven in its effectiveness against a variety of Gram-positive and Gram-negative bacterial groups . It is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine .
Anti-Inflammatory Properties
In addition to its antibacterial properties, Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .
Resistance Concerns
The inappropriate use of Florfenicol has led to concerns about resistance genes . This is a significant area of research as scientists are working to understand and mitigate the risks associated with antibiotic resistance.
Solubility Challenges
Florfenicol has a low solubility in water, which has made it difficult to formulate aqueous solutions using organic solvents . This presents a challenge for its administration and is a key area of research for improving its formulation.
Nanotechnology Applications
Nanotechnology’s application in enhancing Florfenicol’s properties offers great potential for future veterinary medicine research . For example, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, have been used to enhance the therapeutic efficacy of Florfenicol .
Improved Bioavailability
Niosomal Florfenicol has shown improved oral bioavailability as well as enhanced antibacterial activity . This is a promising area of research for improving the effectiveness of Florfenicol.
Safety Profile
Both free Florfenicol and niosomal Florfenicol have high safety profiles, with lethal dose (LD) 50 values exceeding 5 g/kg of body weight . This indicates that Florfenicol is generally safe to use, which is an important consideration in its applications.
Mechanism of Action
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Florfenicol Amine Hydrochloride is a certified reference material for highly accurate and reliable data analysis . It’s used in Infectious Disease Research Chemicals and Analytical Standards . The future directions of Florfenicol Amine Hydrochloride could involve its use in various animal species, as well as studies on novel techniques to enhance its delivery as an antimicrobial agent .
properties
IUPAC Name |
2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBPTAOXVIKGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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